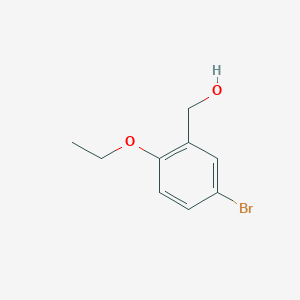

5-Bromo-2-ethoxybenzyl alcohol

Übersicht

Beschreibung

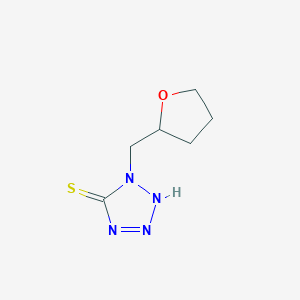

5-Bromo-2-ethoxybenzyl alcohol is a chemical compound with the CAS Number: 149489-18-9 . It has a molecular weight of 231.09 .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethoxybenzyl alcohol is represented by the linear formula: C9H11BrO2 . The InChI code for the compound is 1S/C9H11BrO2/c1-2-12-9-4-3-8 (10)5-7 (9)6-11/h3-5,11H,2,6H2,1H3 .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways in Rats

Kanamori et al. (2002) studied the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying metabolites related to 5-bromo-2-ethoxybenzyl alcohol. This research provides insight into the metabolic pathways of similar compounds in mammalian systems, suggesting multiple metabolic pathways for such substances (Kanamori et al., 2002).

Natural Compound Synthesis

Xu et al. (2004) isolated novel dibenzyl bromophenols from the brown alga Leathesia nana, including compounds related to 5-bromo-2-ethoxybenzyl alcohol. Their findings highlight the synthesis of complex natural compounds with potential applications in pharmacology and biochemistry (Xu et al., 2004).

Antibacterial Properties

Xu et al. (2003) studied bromophenols isolated from the marine alga, Rhodomela confervoides, finding compounds with structures similar to 5-bromo-2-ethoxybenzyl alcohol. They noted moderate antibacterial activity in these compounds, suggesting potential applications in developing new antibacterial agents (Xu et al., 2003).

Bromination in Organic Synthesis

Nakatani et al. (1984) investigated the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols, which are structurally related to 5-bromo-2-ethoxybenzyl alcohol. Their research contributes to understanding the effects of substituents on bromination reactions in organic synthesis, with implications for the synthesis of complex brominated organic molecules (Nakatani et al., 1984).

Protecting Group Applications in Chemistry

Curran and Yu (1992) introduced new alcohol protecting groups, including o-bromobenzyl, which is relevant to the study of 5-bromo-2-ethoxybenzyl alcohol. This research explores the utility of such protecting groups in synthetic chemistry, particularly for facilitating specific reactions in complex organic syntheses (Curran & Yu, 1992).

Eigenschaften

IUPAC Name |

(5-bromo-2-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDFHFNUPUWTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641071 | |

| Record name | (5-Bromo-2-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethoxybenzyl alcohol | |

CAS RN |

149489-18-9 | |

| Record name | (5-Bromo-2-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)

![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)

![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)